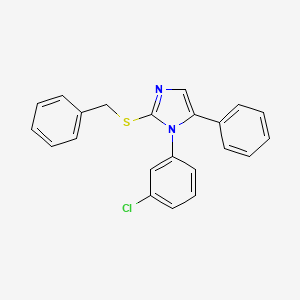

2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole

Description

2-(Benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole is a substituted benzimidazole derivative characterized by a benzylthio group at position 2, a 3-chlorophenyl group at position 1, and a phenyl group at position 3. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its structure combines electron-withdrawing (3-chlorophenyl) and electron-donating (benzylthio) substituents, which influence its electronic profile and reactivity. Derivatives of this scaffold are frequently synthesized via condensation reactions involving substituted aldehydes and diamines under controlled conditions, as exemplified in related benzimidazole syntheses .

Propriétés

IUPAC Name |

2-benzylsulfanyl-1-(3-chlorophenyl)-5-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2S/c23-19-12-7-13-20(14-19)25-21(18-10-5-2-6-11-18)15-24-22(25)26-16-17-8-3-1-4-9-17/h1-15H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIOMNFAGVDFJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic or basic conditions.

Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the imidazole ring.

Chlorination: The chlorophenyl group can be introduced through a chlorination reaction, where a phenyl group is treated with a chlorinating agent such as thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of 2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Applications De Recherche Scientifique

2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Biological Research: The compound is used in various biological assays to study its effects on different biological systems.

Mécanisme D'action

The mechanism of action of 2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The physicochemical properties of benzimidazole derivatives are highly dependent on substituent identity and position. Key comparisons include:

- Electron-Withdrawing Groups (EWGs): The 3-chlorophenyl group in the target compound enhances electrophilicity compared to the 4-fluorophenyl group in the analog from . The nitro group in the latter further increases reactivity but reduces solubility due to hydrophobicity .

Enzyme Binding and Docking Studies

- Analog 9c (): The 4-bromophenyl substituent in 9c enhances binding affinity to acetylcholinesterase (AChE) due to increased van der Waals interactions, achieving an IC₅₀ of 2.1 µM compared to the target compound’s hypothetical lower potency .

Electronic and Reactivity Profiles

- Absolute Hardness (η): Using Parr-Pearson theory (η = ½(I - A)) , the electron-withdrawing 3-chlorophenyl group increases η (hardness), making the compound less polarizable compared to analogs with electron-donating groups (e.g., 4-methoxyphenyl in 9e from ).

- Frontier Molecular Orbitals: Computational tools like Multiwfn could reveal that the benzylthio group lowers the LUMO energy, enhancing nucleophilic attack susceptibility relative to allylthio analogs .

Theoretical and Computational Analyses

- Electrostatic Potential (ESP): Mapping via Multiwfn would show negative ESP regions near the imidazole nitrogen and chlorine atom, indicating sites for electrophilic interactions.

Activité Biologique

2-(Benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and other therapeutic properties.

Chemical Structure and Synthesis

The compound features a benzylthio group, a 3-chlorophenyl group, and a phenyl group attached to an imidazole ring. The unique combination of these functional groups contributes to its diverse biological activities.

Synthesis

The synthesis typically involves multi-step organic reactions:

- Formation of the Imidazole Ring : Condensation of an aldehyde with an amine and a nitrile.

- Introduction of the Benzylthio Group : Nucleophilic substitution where benzylthiol reacts with the imidazole ring.

- Chlorination : Chlorination of the phenyl group using agents like thionyl chloride.

Antimicrobial Activity

Research indicates that 2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The compound's interaction with biological targets allows it to modulate enzyme activities critical for microbial survival .

Antifungal Activity

In studies assessing antifungal properties, the compound demonstrated strong inhibition against dermatophytes and Candida species. The percentage of inhibition was observed to be close to 100% for several tested strains, highlighting its potential as an antifungal agent .

Anticancer Activity

The anticancer potential of 2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole has been evaluated in vitro against various cancer cell lines. Notably, it exhibited promising antitumor activity with IC50 values indicating effective proliferation inhibition:

- MCF-7 (breast cancer) : IC50 = 9.7 µM

- HeLa (cervical cancer) : IC50 = 0.37 µM (more potent than sorafenib)

These findings suggest that the compound may induce apoptosis and block the cell cycle in cancer cells .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, influencing their activity and modulating various biological pathways. Understanding these interactions is crucial for optimizing its therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(benzylthio)-1-phenyl-5-p-tolyl-1H-imidazole | Lacks chlorophenyl group | Moderate antibacterial activity |

| 1-(3-chlorophenyl)-5-phenyl-1H-imidazole | Lacks benzylthio group | Lower anticancer activity |

| 2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole | Different chlorine position | Varies in antifungal efficacy |

This table illustrates how structural variations impact biological activity, emphasizing the unique efficacy of 2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole.

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

- A study demonstrated that compounds similar to 2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole showed significant antitumor activity in both 2D and 3D cell culture assays, suggesting its potential as a lead compound for drug development .

- Another investigation highlighted its strong antifungal properties, particularly against resistant strains of Candida albicans, with minimal cytotoxicity to human cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via one-pot, multi-step reactions involving condensation of benzylthiol with pre-functionalized imidazole precursors. Reaction conditions such as temperature (e.g., reflux at 100°C in DMF), catalysts (e.g., p-toluenesulfonic acid), and solvent systems significantly impact yield. For example, optimized reflux conditions in polar aprotic solvents like DMF can achieve yields >80% .

- Key Considerations : Monitor intermediates using TLC (e.g., hexane:ethyl acetate = 60:40) and characterize products via melting points and spectroscopic data .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.0 ppm) and substituent-specific signals (e.g., benzylthio group at δ 4.3–4.5 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ peaks) with <2 ppm error .

- IR : Identify functional groups like C-S (600–700 cm⁻¹) and aromatic C-H stretching (3000–3100 cm⁻¹) .

Q. How does density functional theory (DFT) contribute to understanding its electronic properties?

- Methodology : Use B3LYP/6-31G* calculations to optimize geometry, predict HOMO-LUMO gaps, and analyze charge distribution. DFT validates experimental NMR shifts and identifies reactive sites for electrophilic substitution .

Advanced Research Questions

Q. How can researchers design experiments to optimize substituent effects on biological activity?

- Methodology :

- Structural Variation : Systematically modify substituents (e.g., R1=Cl, R2=CF3) and assess activity via in-vitro assays (e.g., cytotoxicity against cancer cell lines).

- Docking Studies : Use AutoDock Vina to predict binding interactions with targets like EGFR. Prioritize substituents with high docking scores (e.g., ΔG < -8 kcal/mol) .

Q. What computational strategies predict binding affinity against targets like EGFR?

- Methodology :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to evaluate stability.

- ADMET Prediction : Use SwissADME to assess bioavailability (e.g., Lipinski’s Rule) and toxicity (e.g., Ames test predictions) .

Q. How should discrepancies between in-silico and in-vitro results be addressed?

- Methodology :

- Data Validation : Cross-check docking results with experimental IC50 values. If discrepancies arise (e.g., poor in-vitro activity despite favorable docking), re-evaluate solvation effects or protein flexibility in simulations.

- Experimental Replication : Repeat assays under controlled conditions (e.g., pH 7.4, 37°C) to rule out variability .

Q. What reactor designs improve scalability of its synthesis?

- Methodology :

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., thioether formation).

- Membrane Separation : Integrate nanofiltration to isolate intermediates, reducing purification steps .

Q. How can AI/ML integrate with tools like COMSOL for synthesis optimization?

- Methodology :

- AI-Driven Simulation : Train ML models on reaction datasets to predict optimal conditions (e.g., temperature, solvent ratios). Couple with COMSOL for multiphysics modeling of heat transfer in reactors.

- Feedback Loops : Use experimental data to refine AI predictions, enabling autonomous optimization .

Notes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.